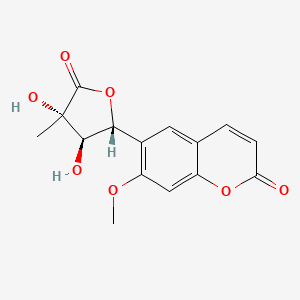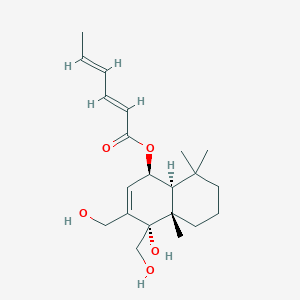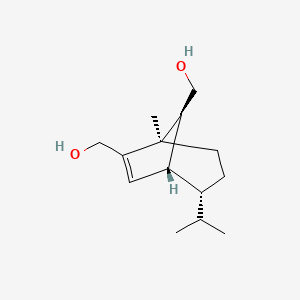
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Centuarin α and Akts are examples of PtdIns-(3,4,5)-P3-binding proteins. Protein-binding to PtdIns-(3,4,5)-P3 is important for cytoskeletal rearrangements and membrane trafficking. PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific PLC. Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. For further reading on inositol phospholipids, see also references and .
Aplicaciones Científicas De Investigación
Accumulation and Significance in Marine Fish
A study by Tanaka et al. (2003) revealed that in yellowtail (Seriola quinqueradiata), a marine fish, phosphatidylinositol (PtdIns) predominantly comprises 1-stearoyl-2-arachidonoyl species. This composition is conserved across various fish tissues and may have physiological significance similar to that in mammals, potentially acting as signaling molecules in cells (Tanaka et al., 2003).
Alterations in Ethanol-Treated Rats
Cronholm et al. (1992) investigated the effects of an ethanol-containing diet on rats, finding a significant decrease in arachidonoyl species of PtdIns phosphates in the pancreas. This study suggests that ethanol consumption can alter the molecular composition of PtdIns phosphates, potentially impacting cellular signaling processes (Cronholm et al., 1992).
Chemical Synthesis and Diastereoisomers
Gaffney and Reese (2001) describe the chemical synthesis of naturally occurring PtdIns(3,4,5)P3, where the 1- and 2-hydroxy functions of glycerol are esterified with stearic and arachidonic acid. The synthesis of its diastereoisomers is also reported, highlighting the chemical complexity and potential for diverse biological activities (Gaffney & Reese, 2001).
Insights into Cellular Mechanisms
Postle et al. (2004) conducted a study focusing on the synthesis and composition of mammalian cell PtdIns in vivo. They found that PtdIns is synthesized as a wide range of species, suggesting that selective transport between membranes or hydrolysis of specific molecular species could be key in regulating the compositions of PtdIns and its derivatives (Postle et al., 2004).
Modulation in Human Neuroblastoma Cells
Pacini et al. (2004) demonstrated that arachidonic acid can significantly enhance stearic acid incorporation into PtdIns in human neuroblastoma cells, indicating a potential mechanism through which PtdIns achieves its 1-stearoyl-2-arachidonoyl configuration. This finding has implications for understanding the role of PtdIns in neurobiology (Pacini et al., 2004).
Role in Cellular Signaling and Disease
Manna and Jain (2015) reviewed the role of PtdIns(3,4,5)P3 signaling in various cellular functions and its implications in metabolic diseases like obesity and diabetes. They highlighted that dysregulated PtdIns(3,4,5)P3 signaling is a prime mediator of insulin resistance, linking it to broader health issues (Manna & Jain, 2015).
Propiedades
Nombre del producto |
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt) |
|---|---|
Fórmula molecular |
C47H82O22P4 · 4Na |
Peso molecular |
1215 |
InChI |
InChI=1S/C47H86O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13, |
Clave InChI |
JCZJAQPLXIVRFT-BPEMJPOJSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(OCC(OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
Phosphatidylinositol-3,4,5-triphosphate C-18 (sodium salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





